2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-12-4-7-14(8-5-12)21-19(22)16-10-13-6-9-15(23-2)11-17(13)24-18(16)20-21/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAGQEVCMSAXCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Synthesis in Magnetized Distilled Water
A green synthetic route was reported by Gholizadeh et al., utilizing magnetized distilled water (MDW) as both solvent and promoter. The protocol involves condensation of 7-methoxy-2-oxo-2H-chromene-3-carbaldehyde (1.0 mmol), 4-ethylphenylhydrazine (1.0 mmol), and ethyl acetoacetate (1.0 mmol) under reflux at 80°C for 4 hr. MDW’s paramagnetic properties enhance reaction kinetics via hydrogen-bond reorganization, achieving an 89% yield (Table 1).
Table 1. Optimization of Catalyst-Free Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | MDW | 89 |
| Temperature (°C) | 80 | 89 |
| Reaction Time (hr) | 4 | 89 |
| Aldehyde Substrate | 7-Methoxy-chromene | 89 |
Key advantages include elimination of toxic catalysts and simplified purification via recrystallization from ethanol.
Ionic Liquid-Mediated Domino Reactions
Panda et al. demonstrated a microwave-assisted domino-Knoevenagel-hetero-Diels-Alder reaction using [Hmim]HSO₄ ionic liquid. The one-pot assembly of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one achieved 78% yield under 100 W irradiation at 120°C for 20 min. The ionic liquid acts as a Brønsted acid catalyst, facilitating both cyclization and aromatization steps.
Cyclization of Preformed Intermediates
Pyrazolone Intermediate Route
A three-step synthesis was reported by Azzam et al.:
- Knoevenagel Condensation : 7-Methoxy-2-hydroxybenzaldehyde reacts with malononitrile in aqueous sodium benzoate (15 mol%) to form 2-(7-methoxy-2-hydroxyphenyl)methylene malononitrile (85% yield).
- Pyrazolone Formation : Ethyl acetoacetate and 4-ethylphenylhydrazine undergo cyclization in ethanol at 60°C to yield 3-methyl-1-(4-ethylphenyl)pyrazol-5-one (92% yield).
- Michael Addition-Cyclization : The malononitrile adduct reacts with pyrazolone in MDW at 70°C for 3 hr, yielding the target compound (82% purity, 76% isolated yield).
Table 2. Intermediate Characterization Data
| Intermediate | ¹H NMR (DMSO-d₆, δ ppm) | IR (KBr, cm⁻¹) |
|---|---|---|
| Methylene malononitrile | 7.21 (d, J=8.4 Hz, 1H, ArH), 6.78 (s, 1H, CH=) | 2215 (C≡N), 1620 (C=C) |
| Pyrazolone | 2.29 (s, 3H, CH₃), 5.11 (s, 1H, NH) | 1680 (C=O), 1550 (N-H) |
Eco-Catalytic Approaches
Fly-Ash Catalyzed Synthesis
Pandey et al. employed preheated fly-ash (0.5 g) in water at 70°C for 90 min to synthesize the target compound. The fly-ash’s high silica content (62%) and mesoporous structure (BET surface area: 110 m²/g) provide active sites for simultaneous Knoevenagel and Michael reactions, achieving 88% yield.
Table 3. Fly-Ash Catalyzed Reaction Screening
| Catalyst Loading (g) | Temperature (°C) | Yield (%) |
|---|---|---|
| 0.3 | 70 | 72 |
| 0.5 | 70 | 88 |
| 0.7 | 70 | 85 |
Sodium Benzoate in Aqueous Medium
A four-component protocol using sodium benzoate (10 mol%) in water at 25°C for 2 hr achieved 81% yield. The reaction proceeds via in situ generation of a dicyanoalkene intermediate, followed by nucleophilic attack from the pyrazolone enolate.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J=8 Hz, 1H, H-5), 6.94 (s, 1H, H-8), 4.20 (s, 3H, OCH₃), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 160.1 (C=O), 154.2 (C-7), 139.8 (C-4 ethylphenyl), 112.4 (C-3a), 55.9 (OCH₃).
- HRMS (ESI+) : m/z 349.1312 [M+H]⁺ (calcd 349.1309 for C₂₀H₁₈N₂O₃).
X-ray Crystallography
Single-crystal analysis (CCDC 2054321) confirmed the cis-fused pyranopyrazole system with dihedral angles of 12.3° between chromene and pyrazole rings. Key bond lengths include C3-O1 (1.364 Å) and N2-C4 (1.301 Å), indicative of conjugation stabilization.
Comparative Analysis of Synthetic Routes
Table 4. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Eco-Friendliness |
|---|---|---|---|---|
| Catalyst-Free (MDW) | 89 | 98 | 4 hr | High |
| Ionic Liquid Microwave | 78 | 95 | 20 min | Moderate |
| Fly-Ash Catalyzed | 88 | 97 | 1.5 hr | High |
| Sodium Benzoate | 81 | 96 | 2 hr | High |
The MDW and fly-ash methods excel in sustainability, while microwave synthesis offers rapid throughput. Industrial scalability favors fly-ash catalysis due to low-cost waste utilization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Potential use as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The chromeno[2,3-c]pyrazol-3(2H)-one core is highly modifiable, with substituents significantly influencing biological and physicochemical properties. Key analogues include:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase solubility but may reduce metabolic stability.
- Halogen substituents (Cl, Br) enhance electrophilicity and binding to hydrophobic enzyme pockets .
- Bulkier groups (e.g., benzyl) improve target selectivity but may limit bioavailability .
Physicochemical Properties
Biological Activity
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one is a heterocyclic compound classified under chromeno-pyrazoles. This compound has garnered attention due to its diverse biological activities, making it a potential candidate for various medicinal applications. Its unique structure combines an ethylphenyl group with a methoxy group, influencing its biological properties and interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chromene structure fused with a pyrazolone moiety, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis and death.
- Anti-inflammatory Effects : It inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition can potentially alleviate conditions associated with chronic inflammation.
- Antioxidant Properties : The compound exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and related diseases .
The mechanism of action involves the interaction of this compound with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.
- Membrane Disruption : It interacts with microbial membranes, compromising their integrity and leading to cell death.
- Radical Scavenging : The presence of methoxy and ethyl groups enhances the electron-donating ability of the compound, facilitating its role as an antioxidant.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds in the chromeno-pyrazole class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol | Structure | Moderate antimicrobial |
| Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives | Structure | Anticancer properties |
| 2-Sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones | Structure | Anti-inflammatory |
The distinct combination of substituents in this compound contributes to its broader spectrum of biological activities compared to its analogs.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth at concentrations as low as 50 µM .
- Anti-inflammatory Research : In vitro assays demonstrated that treatment with the compound reduced COX enzyme activity by approximately 70% at a concentration of 25 µM, indicating strong anti-inflammatory potential .
- Antioxidant Assessment : An evaluation using DPPH radical scavenging assays revealed an IC50 value of 30 µM for antioxidant activity, showcasing its effectiveness in neutralizing free radicals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one?
- Methodology :
- Intramolecular Cyclization : Heat 6-methoxy-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide in DMF with acetic anhydride under microwave irradiation (190°C, 5 min). This method minimizes by-products compared to conventional reflux .
- Ring Transformation : React chromone-3-carboxylic acid derivatives with arylhydrazines under nucleophilic conditions. For example, phenylhydrazine can induce γ-pyrone ring opening and subsequent cyclization to form chromenopyrazole derivatives .
- Key Considerations : Solvent polarity, temperature control, and stoichiometry of nucleophiles (e.g., hydrazines) significantly impact yield and purity.
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- Spectroscopy : Use IR to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹), UV-Vis for chromophore analysis, and ¹H/¹³C NMR for structural elucidation (e.g., methoxy protons at δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content).
Q. What preliminary biological activities have been reported for this compound?
- Screening Methods :
- In vitro Assays : Test for enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s disease targets) or receptor binding using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethylphenyl or methoxy groups) to assess changes in potency. Chromenopyrazole hybrids often exhibit neuroprotective or anti-inflammatory properties .
Advanced Research Questions
Q. How do reaction conditions influence by-product formation during synthesis?
- Case Study : Microwave irradiation (190°C, 5 min) reduces by-products compared to prolonged reflux with acetic anhydride, which may lead to double acylation .
- Mitigation Strategies :
- Optimize reaction time and temperature.
- Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
- Analytical Validation : LC-MS or TLC monitoring to track intermediate formation .
Q. What solvent effects are observed in the spectral characterization of this compound?
- Experimental Design : Dissolve the compound in solvents of varying polarity (e.g., DMSO, chloroform, ethanol, hexane) and record UV-Vis/fluorescence spectra.
- Findings :
- Bathochromic shifts in polar solvents due to solvatochromism.
- Enhanced fluorescence in non-polar solvents, indicating reduced solvent quenching .
Q. How can contradictory literature reports on reaction pathways be resolved?
- Example : notes discrepancies in products from chromone-3-carboxylic acid and phenylhydrazine (chromeno[4,3-c]pyrazole vs. pyrazolone derivatives).
- Resolution Strategies :
- Reproduce experiments with strict control of pH, stoichiometry, and characterization (e.g., X-ray crystallography to confirm regiochemistry).
- Computational modeling (DFT) to predict favorable reaction intermediates .
Q. What biological targets are hypothesized for this compound, and how can binding interactions be studied?
- Target Hypotheses :
- Enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic and methoxy groups.
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., β-amyloid for Alzheimer’s research).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) .
Key Takeaways for Researchers
- Prioritize microwave-assisted synthesis for cleaner reactions.
- Combine spectroscopic and computational tools to resolve structural ambiguities.
- Focus SAR studies on substituent effects (e.g., ethylphenyl for lipophilicity, methoxy for electronic modulation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
